molecular formula C18H24N4O6S B2742813 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one CAS No. 1286713-94-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one

Cat. No.: B2742813
CAS No.: 1286713-94-7
M. Wt: 424.47
InChI Key: OROZOOINPJDKDB-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the imidazolidin-2-one moiety and the piperazine derivative. Common reagents and conditions include:

    Step 1: Formation of the benzo[b][1,4]dioxin core using a cyclization reaction.

    Step 2: Introduction of the imidazolidin-2-one group through a condensation reaction.

    Step 3: Attachment of the piperazine derivative via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

Medicinally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-thione
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O6S/c1-29(25,26)21-7-4-19(5-8-21)17(23)13-20-6-9-22(18(20)24)14-2-3-15-16(12-14)28-11-10-27-15/h2-3,12H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZOOINPJDKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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